Opc 21268
Overview
Description
OPC-21268 is a nonpeptide antagonist of the vasopressin V1 receptor. It is known for its ability to inhibit the action of arginine vasopressin, a hormone that plays a crucial role in regulating water balance and blood pressure. OPC-21268 has been studied for its potential therapeutic applications in conditions such as hypertension, heart failure, and brain edema .
Mechanism of Action
Target of Action
The primary target of OPC-21268 is the vasopressin V1 receptor . This receptor is involved in vasoconstriction and water homeostasis . OPC-21268 displays greater affinity for the rat V1 receptor than the human V1 receptor .
Mode of Action
OPC-21268 acts by antagonizing the vasopressin V1 receptor . It competitively and specifically antagonizes pressor responses to arginine vasopressin (AVP) in vivo . It decreases vasoconstrictor responses to arginine vasopressin at certain doses and augments vasodilator responses at other doses .
Biochemical Pathways
In vascular smooth muscle cells, arginine vasopressin acting through the V1 receptor increases intracellular Ca2+, leading to vasoconstriction . OPC-21268 blocks vasopressin binding and postreceptor signaling in these cells . It inhibits Ca2+ efflux or increases in intracellular free Ca2+ .
Pharmacokinetics
The pharmacokinetics of OPC-21268 have been investigated in humans . It is orally active , which means it can be administered orally and is absorbed into the body to exert its effects.
Result of Action
The administration of OPC-21268 results in the attenuation of vasoconstrictor responses and the potentiation of vasodilator responses to arginine vasopressin . This suggests that OPC-21268 may be useful therapeutically to antagonize the vasoconstriction caused by arginine vasopressin in some pathological states .
Action Environment
The action of OPC-21268 can be influenced by environmental factors such as dietary sodium intake . .
Biochemical Analysis
Biochemical Properties
OPC-21268 plays a significant role in biochemical reactions, particularly as a vasopressin V1 receptor antagonist . It interacts with the vasopressin V1 receptor, displaying a high affinity for this receptor . The interaction between OPC-21268 and the vasopressin V1 receptor is characterized by competitive antagonism .
Cellular Effects
OPC-21268 has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the vasopressin V1 receptor . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, OPC-21268 has been observed to decrease vasoconstrictor responses to arginine vasopressin .
Molecular Mechanism
The molecular mechanism of action of OPC-21268 involves its binding interactions with the vasopressin V1 receptor . By acting as a competitive antagonist, OPC-21268 prevents vasopressin from binding to the V1 receptor, thereby inhibiting its effects . This can lead to changes in gene expression and enzyme activity within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of OPC-21268 have been observed to change over time . For example, it has been reported that the vasoconstriction induced by exogenous AVP can be inhibited by OPC-21268 in a dose- and time-dependent manner . The effect of OPC-21268 lasts for more than 8 hours at certain dosages .
Dosage Effects in Animal Models
In animal models, the effects of OPC-21268 vary with different dosages . For instance, in spontaneously hypertensive rats, OPC-21268 has been shown to produce hypotensive effects . At higher doses, OPC-21268 has been reported to significantly reduce brain water content in both hemispheres .
Transport and Distribution
Given its role as a vasopressin V1 receptor antagonist, it is likely that it interacts with transporters or binding proteins associated with this receptor .
Subcellular Localization
Given its role as a vasopressin V1 receptor antagonist, it is likely that it localizes to areas of the cell where the vasopressin V1 receptor is present .
Preparation Methods
The synthesis of OPC-21268 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the quinolinone core: This involves the cyclization of appropriate precursors to form the quinolinone structure.
Attachment of the piperidine ring: The piperidine ring is introduced through a series of reactions, including nucleophilic substitution and reduction.
Introduction of the acetamide group: The final step involves the acylation of the intermediate with acetic anhydride to form the acetamide group.
Industrial production methods for OPC-21268 are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. These methods often involve the use of high-pressure liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
OPC-21268 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: OPC-21268 can undergo nucleophilic substitution reactions, particularly at the piperidine ring
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
OPC-21268 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of vasopressin receptor antagonists.
Biology: OPC-21268 is used to investigate the role of vasopressin in various physiological processes, such as water balance and blood pressure regulation.
Medicine: The compound has potential therapeutic applications in treating conditions like hypertension, heart failure, and brain edema. .
Industry: OPC-21268 is used in the development of new pharmaceuticals targeting vasopressin receptors
Comparison with Similar Compounds
OPC-21268 is unique among vasopressin receptor antagonists due to its nonpeptide structure, which allows for oral bioavailability. Similar compounds include:
SR-49059: Another nonpeptide vasopressin V1 receptor antagonist with similar therapeutic applications.
Conivaptan: A dual vasopressin V1 and V2 receptor antagonist used in the treatment of hyponatremia.
Tolvaptan: A selective vasopressin V2 receptor antagonist used to treat conditions like autosomal dominant polycystic kidney disease
OPC-21268 stands out due to its specificity for the vasopressin V1 receptor and its effectiveness in reducing vasogenic brain edema .
Properties
IUPAC Name |
N-[3-[4-[4-(2-oxo-3,4-dihydroquinolin-1-yl)piperidine-1-carbonyl]phenoxy]propyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4/c1-19(30)27-15-4-18-33-23-10-7-21(8-11-23)26(32)28-16-13-22(14-17-28)29-24-6-3-2-5-20(24)9-12-25(29)31/h2-3,5-8,10-11,22H,4,9,12-18H2,1H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNUCNRMDYJBKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)CCC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927295 | |
Record name | N-(3-{4-[4-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carbonyl]phenoxy}propyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131631-89-5 | |
Record name | N-[3-[4-[[4-(3,4-Dihydro-2-oxo-1(2H)-quinolinyl)-1-piperidinyl]carbonyl]phenoxy]propyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131631-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | OPC 21268 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131631895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-{4-[4-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carbonyl]phenoxy}propyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OPC-21268 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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